molecular formula C9H9BrFNO2 B8159162 4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide

4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide

Cat. No.: B8159162
M. Wt: 262.08 g/mol
InChI Key: VJQWSQAXTMYALI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy substituents on the benzene ring, along with a methyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methoxybenzoic acid and N-methylamine.

    Amidation Reaction: The carboxylic acid group of 4-bromo-2-fluoro-5-methoxybenzoic acid is converted to an amide by reacting it with N-methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid. Conversely, reduction reactions can convert the amide group to an amine.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies investigating the interactions of substituted benzamides with biological targets, such as receptors and enzymes.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological targets. For example, similar compounds have been shown to inhibit androgen receptors by blocking the binding of androgens and preventing receptor activation and nuclear translocation . The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.

    4-Bromo-2-fluoro-5-methoxybenzamide: Lacks the N-methyl group, affecting its solubility and interaction with biological targets.

    4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which can alter its pharmacokinetic properties.

Uniqueness

4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, along with the methoxy and N-methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and specific electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-3-8(14-2)6(10)4-7(5)11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQWSQAXTMYALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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